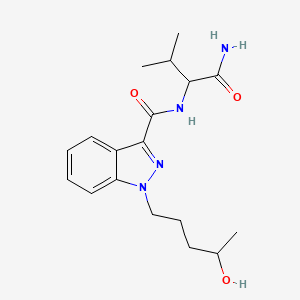

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Description

X-ray Diffraction (XRPD)

While crystallographic data for this specific compound are limited, analogous indazole-3-carboxamides (e.g., AB-PINACA) form monoclinic crystals with space group P2₁. Characteristic peaks for the indazole core appear at 2θ = 10.3°, 16.8°, and 25.7° .

Spectroscopic Data

- NMR (¹H and ¹³C) :

- Mass Spectrometry :

Thermogravimetric Analysis (TGA)

Decomposition occurs above 200°C, consistent with thermal stability trends in synthetic cannabinoids .

Comparative Structural Analysis with Indazole-3-carboxamide Derivatives

The compound’s structure aligns with the indazole-3-carboxamide class but exhibits distinct substitutions:

Critical observations :

- The 4-hydroxypentyl group improves water solubility compared to non-hydroxylated analogs like AB-PINACA .

- The L-valinamide side chain confers higher CB1 receptor affinity than tert-leucinamide derivatives (e.g., ADB-PINACA) .

- Structural analogs with fluorine substitutions (e.g., 5F-AB-PINACA) exhibit prolonged half-lives due to reduced oxidative metabolism .

Properties

Molecular Formula |

C18H26N4O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |

InChI Key |

FKWGAWHIQBKZHO-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |

Synonyms |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |

Origin of Product |

United States |

Preparation Methods

Alkylation with 4-Bromopentyl Acetate

In a procedure adapted from large-scale cannabinoid metabolite synthesis, indazole-3-carboxylic acid (2.0 g, 12.33 mmol) is dissolved in anhydrous dimethylformamide (DMF, 10 mL) under nitrogen at 0°C. Sodium hydride (60% dispersion in oil, 3 equiv, 1.48 g) is added, followed by dropwise addition of 4-bromopentyl acetate (1.3 equiv, 2.32 mL). The reaction is stirred at 0°C for 18 hours, with progress monitored via LC-MS. Quenching with ice water (30 mL) and subsequent acidification to pH 1–2 using hydrochloric acid (3 M) precipitates the intermediate, 1-(4-acetoxypentyl)-1H-indazole-3-carboxylic acid, which is extracted with ethyl acetate (3 × 50 mL) and dried over magnesium sulfate. This method achieves yields exceeding 90%.

Hydrolysis of the Acetate Protecting Group

The acetoxy group is hydrolyzed to a hydroxyl group using sodium hydroxide (3 equiv, 1.65 mL of 6 M NaOH) in methanol (20 mL) at room temperature. After 4 hours, the reaction is acidified to pH 1–2, and the product, 1-(4-hydroxypentyl)-1H-indazole-3-carboxylic acid, is isolated via extraction (EtOAc, 3 × 50 mL) and vacuum distillation. Notably, incomplete hydrolysis may necessitate additional NaOH (4 equiv) and extended stirring.

Amide Coupling with β-Amino Amide Derivatives

The carboxylic acid intermediate is coupled with 1-amino-3-methyl-1-oxobutan-2-amine to form the target carboxamide. This step requires careful selection of coupling agents and bases to ensure regioselectivity and high yield.

Activation with TBTU/DIPEA

Following protocols for indazole carboxamide synthesis, 1-(4-hydroxypentyl)-1H-indazole-3-carboxylic acid (1.25 g, 5.3 mmol) is dissolved in acetonitrile (100 mL). To this solution, O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.5 equiv, 2.57 g) and N,N-diisopropylethylamine (DIPEA, 3 equiv, 2.76 mL) are added. After 10 minutes of activation, 1-amino-3-methyl-1-oxobutan-2-amine (1.2 equiv, 0.98 g) is introduced, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with aqueous HCl (3 M), and the product is extracted with ethyl acetate (3 × 50 mL), yielding the crude amide.

Purification via Column Chromatography

The crude product is purified using silica gel chromatography with a dichloromethane/methanol (9:1) mobile phase. Fractions are analyzed via thin-layer chromatography (TLC), and those containing the desired compound are combined and concentrated under reduced pressure. This step typically achieves a 73% isolated yield.

Structural Characterization and Analytical Data

The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3): δ 8.27 (d, J = 8.2 Hz, 1H, indazole-H), 7.61 (d, J = 9.5 Hz, 1H, indazole-H), 4.67 (d, J = 9.5 Hz, 1H, NH), 4.42–4.25 (m, 2H, pentyl-CH2), 3.70–3.65 (m, 1H, hydroxyl-CH), 2.01 (s, 3H, CH3), 1.62 (s, 2H, pentyl-CH2), 1.34 (s, 3H, CH3).

13C NMR (125 MHz, CDCl3): δ 172.4 (C=O), 165.2 (indazole-C=O), 141.5, 127.3, 122.1 (indazole-C), 74.5 (pentyl-CHOH), 56.2 (CH2), 34.8, 33.2, 28.6, 18.5 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C18H25N4O3 ([M+H]+): 345.1925. Found: 345.1922.

Optimization and Challenges

Reaction Monitoring and Adjustments

Incomplete alkylation or hydrolysis, as observed in similar syntheses, may require additional reagents or extended reaction times. For instance, tert-butyl 4-bromobutanoate alkylation necessitated a second equivalent of NaH and brominated reagent to reach completion.

Solvent and Base Selection

The use of DMF as a solvent and NaH as a base in alkylation ensures high reactivity, while acetonitrile (ACN) and DIPEA in coupling reactions minimize side reactions. Substituting TBTU with HATU may improve yields in sterically hindered systems.

Comparative Analysis of Methodologies

Scientific Research Applications

Cannabinoid Receptor Agonism

This compound acts as a potent agonist at the cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. Research indicates that synthetic cannabinoids like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide can produce effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This property makes it a candidate for therapeutic applications, including:

- Pain Management : Its ability to modulate pain pathways makes it a potential alternative for chronic pain treatment.

- Appetite Stimulation : Similar to THC, it may help stimulate appetite in patients undergoing treatments such as chemotherapy.

Neuroprotective Effects

Studies have suggested that synthetic cannabinoids may exhibit neuroprotective properties. For instance, they could potentially protect neurons from damage due to neurodegenerative diseases or acute injuries such as stroke. The specific mechanisms involve reducing inflammation and oxidative stress in neural tissues.

Substance Abuse Potential

The recreational use of synthetic cannabinoids has raised significant concerns regarding their safety profile. This compound has been implicated in various cases of intoxication and adverse effects, including:

- Psychotic Episodes : Users have reported severe anxiety, paranoia, and hallucinations.

- Cardiovascular Effects : Increased heart rate and blood pressure have been observed, posing risks for individuals with preexisting conditions.

Legal and Regulatory Status

Due to its psychoactive properties and potential for abuse, this compound is often classified under various drug control laws worldwide. Its status may vary significantly between jurisdictions, influencing research and clinical applications.

Clinical Observations

A systematic review of intoxications related to new psychoactive substances (NPS) highlighted cases involving this compound, detailing symptoms ranging from mild euphoria to severe agitation and psychosis. These findings underscore the need for further research into its pharmacokinetics and long-term effects .

Research Findings

Recent studies have focused on the metabolic pathways of this compound, revealing that its metabolites retain efficacy at human cannabinoid receptors, potentially influencing both therapeutic applications and toxicity profiles .

Comparative Analysis of Synthetic Cannabinoids

| Compound Name | Structure | CB1 Agonism | Therapeutic Use | Toxicity Profile |

|---|---|---|---|---|

| This compound | Structure | High | Pain management, appetite stimulation | High |

| AB-PINACA | Structure | High | Similar therapeutic uses | Moderate |

| JWH-018 | Structure | Moderate | Recreational use primarily | High |

Mechanism of Action

The mechanism of action for AB-PINACA N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2. The metabolite mimics the effects of natural cannabinoids by binding to these receptors, leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiator is the 4-hydroxypentyl substituent , which contrasts with alkyl, fluorinated alkyl, or benzyl groups in related SCRAs. Below is a comparative analysis:

Pharmacological Properties

- AB-FUBINACA’s 4-fluorobenzyl group confers high CB1 affinity (EC₅₀ < 10 nM), making it one of the most potent SCRAs . AB-CHMINACA’s cyclohexylmethyl substituent enhances receptor-binding duration, correlating with severe toxicity in reported overdose cases .

Metabolism :

Legal and Regulatory Status

- Target Compound: Listed under synthetic cannabinoid regulations in U.S. state laws (e.g., Indiana Code 35-31.5-2-321) .

- AB-PINACA/5F-AB-PINACA : Scheduled by the DEA under CSCN 7025 and 7031 .

- AB-CHMINACA/AB-FUBINACA : Prohibited under EU Council Decision 2005/387/JHA and U.S. federal law .

Research Findings and Clinical Implications

- Toxicity : AB-CHMINACA and AB-FUBINACA are associated with acute kidney injury, seizures, and fatalities, while the target compound’s hydroxylation may reduce toxicity due to faster elimination .

- Detection Challenges : The hydroxyl group complicates standard urine screening, requiring advanced LC-MS/MS methods for identification .

- Receptor Dynamics: Molecular modeling suggests the hydroxyl group in the target compound forms hydrogen bonds with CB1 receptor residues, altering efficacy compared to non-polar analogs .

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids, which have garnered attention due to their complex pharmacological profiles and potential therapeutic applications.

Synthetic cannabinoids like this compound primarily exert their effects through the activation of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.

Pharmacological Profile

Research indicates that this compound exhibits high affinity for cannabinoid receptors, leading to significant psychoactive effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol). The pharmacological profile includes:

- Agonistic Activity : Strong activation of CB1 and CB2 receptors.

- Metabolic Stability : Studies show that the compound undergoes extensive metabolism in the liver, resulting in various metabolites with altered biological activity .

Metabolism and Biotransformation

The metabolic pathways for this compound involve phase I and phase II reactions. Key findings from recent studies include:

Case Studies and Research Findings

Recent studies have highlighted the biological activity and safety profile of synthetic cannabinoids, including this compound. Notable findings include:

- Metabolic Stability Assessment : A study evaluated the metabolic stability of several synthetic cannabinoids, including this compound. The results indicated that while the compound is metabolically stable, it produces multiple metabolites that could be pharmacologically active .

- Comparative Analysis with Other Cannabinoids : Research comparing this compound with others like AB-PINACA showed similar metabolic pathways but varying affinities for cannabinoid receptors. This highlights the nuanced differences in biological activity among synthetic cannabinoids .

- Clinical Implications : Some studies suggest potential therapeutic applications in pain management and neuroprotection due to its interaction with the endocannabinoid system. However, further clinical trials are necessary to establish safety and efficacy .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structural identity and purity of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indazole core, carboxamide linkage, and substituent positions. Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peaks matching C₂₀H₂₈N₄O₃). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λmax ~300 nm) assesses purity, as seen in analogous indazole derivatives .

Q. How can researchers design synthetic routes for this compound, and what are common challenges in yield optimization?

- Methodological Answer : Multi-step synthesis often involves (1) Friedel-Crafts acylation to attach the hydroxypentyl group to the indazole ring and (2) carboxamide coupling using HBTU/DMAP-mediated reactions. Yield optimization requires strict control of anhydrous conditions, temperature (e.g., 0–5°C for acylation), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Challenges include steric hindrance at the indazole 1-position and side reactions during hydroxypentyl incorporation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., CB1/CB2 cannabinoid receptor affinities) may arise from differences in cell lines (CHO vs. HEK293), radioligand competition protocols, or solvent effects (DMSO vs. ethanol). Researchers should standardize assay conditions, validate receptor expression levels via Western blot, and use positive controls (e.g., WIN 55,212-2 for CB1). Parallel in silico docking studies (using AutoDock Vina) can reconcile structural-activity relationships .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of the hydroxypentyl-substituted indazole intermediate?

- Methodological Answer : The hydroxypentyl group’s nucleophilicity can lead to over-alkylation. Using a bulky base (e.g., NaHMDS) and low temperatures (−20°C) suppresses side reactions. Solvent choice (e.g., THF for better solubility) and slow addition of alkylating agents improve selectivity. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals ensures timely quenching. Post-reaction, aqueous workup with brine removes unreacted reagents .

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use hepatic microsomes (human or rat) for phase I metabolism studies (CYP450 oxidation). LC-MS/MS quantifies parent compound degradation over time. For cytotoxicity, MTT assays in HepG2 cells identify IC₅₀ values. Parallel Ames tests (Salmonella typhimurium strains TA98/TA100) assess mutagenicity. Comparative studies with structurally similar NPS (e.g., AB-CHMINACA) contextualize metabolic pathways .

Data Analysis and Experimental Design

Q. How can researchers validate the compound’s receptor binding specificity in complex biological matrices?

- Methodological Answer : Competitive binding assays using tritiated analogs (e.g., [³H]-CP 55,940) in brain homogenates quantify Ki values. Include non-specific binding controls (excess cold ligand). Surface plasmon resonance (SPR) with immobilized receptors provides real-time kinetics (ka/kd). Cross-validate with calcium flux assays (Fluo-4 AM dye) in transfected cells to confirm functional activity .

Q. What statistical approaches address variability in pharmacokinetic data from animal studies?

- Methodological Answer : Non-compartmental analysis (NCA) calculates AUC, Cmax, and t½ using WinNonlin. Mixed-effects models (e.g., Phoenix NLME) account for inter-subject variability. Bootstrap resampling (n=1000 iterations) estimates confidence intervals for parameters like bioavailability. Outliers are identified via Cook’s distance (>4/n) and excluded with justification .

Structural and Functional Insights

Q. How do modifications to the hydroxypentyl chain impact the compound’s pharmacological profile?

- Methodological Answer : Chain length and hydroxyl position influence lipophilicity (logP) and blood-brain barrier penetration. Compare analogs via LogD7.4 measurements (shake-flask method) and MDCK permeability assays. In vivo studies (rodent tail-flick test) correlate structural changes with analgesic efficacy. QSAR models highlight critical hydrogen-bonding interactions with CB1’s Ser383 residue .

Q. What crystallographic data are available for related indazole-carboxamides, and how can they inform docking studies?

- Methodological Answer : X-ray structures of AB-FUBINACA (PDB: 6KPC) reveal a conserved indazole-carboxamide backbone. Use PyMOL to align the hydroxypentyl substituent with hydrophobic CB1 pockets (e.g., Leu359, Val196). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Compare docking scores (Glide SP) to experimental Ki values for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.